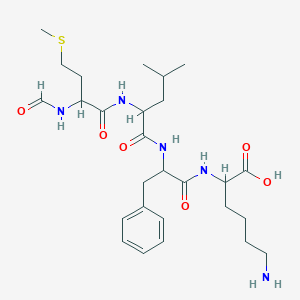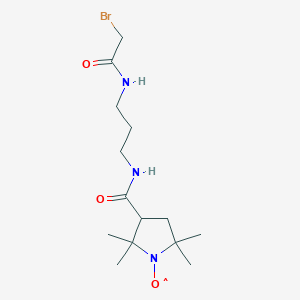
3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical, commonly known as BrAAP-CPLX, is a stable nitroxide radical that has shown potential in various scientific research applications. It is synthesized through a multi-step process and has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
BrAAP-CPLX acts as a stable nitroxide radical that can undergo redox reactions with various biomolecules, including proteins, lipids, and DNA. It can also scavenge reactive oxygen species (ROS) and protect against oxidative stress in biological systems.
Effets Biochimiques Et Physiologiques
BrAAP-CPLX has been shown to have various biochemical and physiological effects, including the ability to protect against oxidative stress, modulate enzyme activity, and alter membrane fluidity. It has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BrAAP-CPLX is its stability, which allows for long-term studies. It is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, its use can be limited by its potential toxicity and the need for specialized equipment for EPR and MRI studies.
Orientations Futures
There are several future directions for the use of BrAAP-CPLX in scientific research, including the development of new imaging techniques, the investigation of its potential therapeutic applications, and the exploration of its interactions with various biomolecules. Additionally, the use of BrAAP-CPLX in combination with other probes and techniques may provide new insights into biological systems and disease processes.
Méthodes De Synthèse
BrAAP-CPLX is synthesized through a multi-step process that involves the reaction of 2-bromoacetamide with 3-amino-1-propanol, followed by the reaction of the resulting product with di-tert-butyl dicarbonate. The final step involves the reaction of the resulting product with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) in the presence of triethylamine.
Applications De Recherche Scientifique
BrAAP-CPLX has been used in various scientific research applications, including as a spin label for electron paramagnetic resonance (EPR) spectroscopy studies, as a contrast agent for magnetic resonance imaging (MRI) studies, and as a redox-sensitive probe for fluorescence imaging studies. It has also been used to study the mechanism of action of various enzymes and to investigate the oxidative stress in biological systems.
Propriétés
Numéro CAS |
100900-11-6 |
|---|---|
Nom du produit |
3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical |
Formule moléculaire |
C14H25BrN3O3 |
Poids moléculaire |
363.27 g/mol |
InChI |
InChI=1S/C14H25BrN3O3/c1-13(2)8-10(14(3,4)18(13)21)12(20)17-7-5-6-16-11(19)9-15/h10H,5-9H2,1-4H3,(H,16,19)(H,17,20) |
Clé InChI |
HRHTYNXIXOOARI-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCCNC(=O)CBr)C |
SMILES canonique |
CC1(CC(C(N1[O])(C)C)C(=O)NCCCNC(=O)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



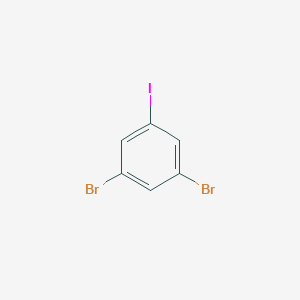
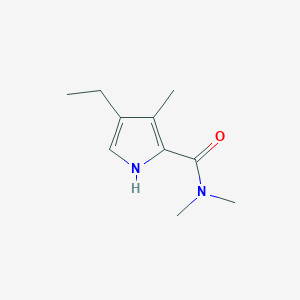
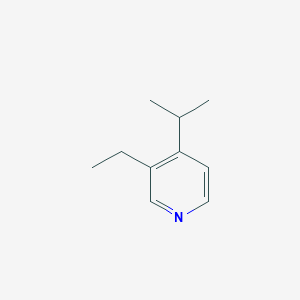
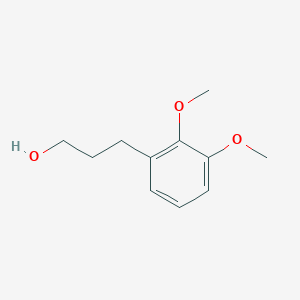
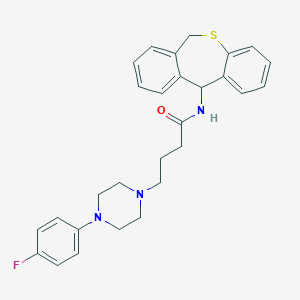

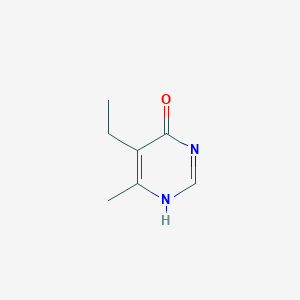
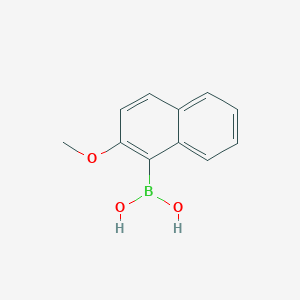
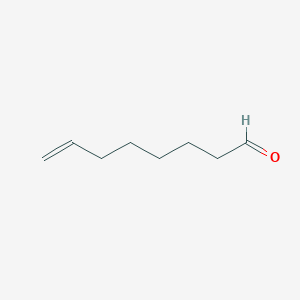

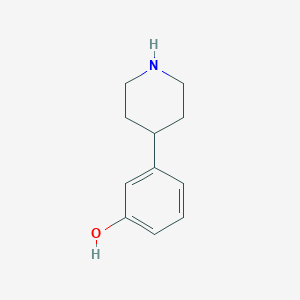
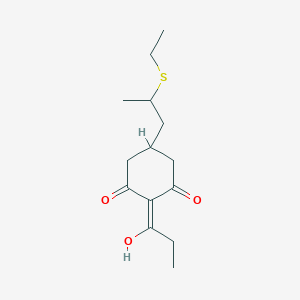
![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
